molecular formula C₂₂H₄₃NO₃ B014453 C4 Ceramide CAS No. 74713-58-9

C4 Ceramide

Cat. No.: B014453
CAS No.: 74713-58-9
M. Wt: 369.6 g/mol
InChI Key: UCBLGIBMIAFISC-CQLAPORSSA-N
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Description

Ceramide 4, also known as Ceramide synthase 4, is an enzyme encoded by the CERS4 gene. It is a member of the ceramide synthase family, which plays a crucial role in the synthesis of ceramides, a class of sphingolipids. Ceramides are essential components of cell membranes and are involved in various cellular processes, including cell signaling, apoptosis, and maintaining the skin barrier .

Mechanism of Action

Target of Action

C4 Ceramide, also known as N-butyroyl-D-erythro-sphingosine, is a synthetic ceramide that plays a crucial role in cellular pathophysiology . It primarily targets enzymes involved in the regulation of sphingolipid metabolism . These enzymes are altered in carcinogenesis and are potential targets for anticancer drugs . Ceramides are also known to inhibit protein kinase C (PKC) .

Mode of Action

This compound interacts with its targets by modifying intracellular signaling pathways. The introduction of a trans-double bond between C4 and C5 results in the bioactive molecule of ceramide . This reaction is catalyzed by the enzyme (dihydro)-ceramide desaturase, which is localized in the cytosolic leaflet of the endoplasmic reticulum (ER) membrane . Ceramide can induce apoptosis via different routes and different intracellular organelles are the target of its action .

Biochemical Pathways

Ceramide is the central hub of sphingolipid metabolism . It is involved in numerous cellular functions such as neuronal connectivity and synaptic transmission . Alteration of the sphingolipid-ceramide profile contributes to the development of age-related, neurological, and neuroinflammatory diseases . Ceramide’s role in cellular metabolism is often dependent on the chain lengths of their fatty acyl constituents .

Pharmacokinetics

It’s known that ceramides are essential intermediates in the biosynthesis and metabolism of all sphingolipids . They are commonly present in the cell membranes of plants, animals, fungi, and some prokaryotic viruses .

Result of Action

This compound has a significant impact on cellular and molecular effects. It can induce apoptosis , cell growth, differentiation , cycle arrest , and cellular senescence . It also plays a key role in rescuing and stabilizing ΔF508-cystic fibrosis transmembrane conductance regulator (ΔF508-CFTR) .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, short-chain ceramides like this compound were found to be more miscible in the fluid-phase than in the gel-phase PSM bilayers . Moreover, the biosynthesis of ceramides is an attractive alternative to current commercial methods, and the advances reviewed herein demonstrate the untapped potential for the further development of synthetic pathways to enhance biobased-ceramide production .

Biochemical Analysis

Biochemical Properties

C4 Ceramide interacts with several enzymes, proteins, and other biomolecules. It inhibits IL-4 production by 16% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate when used at a concentration of 10 μM . This interaction demonstrates the significant role of this compound in biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modifying intracellular signaling pathways to slow anabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound increases the maturation and stability of cystic fibrosis transmembrane conductance regulator (CFTR) proteins bearing the F508 deletion mutation, enhances cAMP-activated chloride secretion, and suppresses secretion of IL-8 in primary epithelial cells isolated from patients with cystic fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ceramide synthesis by ceramide synthase enzymes proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This mechanism explains how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that ceramide accumulation can alter metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by a family of six ceramide synthase enzymes, each with distinct specificity for the acyl-CoA substrate . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide 4 can be synthesized through various chemical reactions involving the condensation of sphingoid bases with fatty acids. The primary synthetic route involves the use of palmitoyl-CoA and serine, which undergo a condensation reaction to form ceramide . The reaction conditions typically include the presence of a base catalyst and a controlled temperature environment to ensure the proper formation of the amide bond.

Industrial Production Methods: Industrial production of ceramides, including Ceramide 4, often involves biotechnological approaches. Microbial fermentation using genetically engineered yeast or bacteria can produce ceramides in large quantities. These microorganisms are engineered to express the necessary enzymes for ceramide synthesis, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: Ceramide 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Ceramide-1-phosphate
  • Glycosphingolipids
  • Sphingomyelin

Scientific Research Applications

Ceramide 4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ceramide 4 is unique among ceramides due to its specific fatty acid chain length and sphingoid base composition. Similar compounds include:

Ceramide 4 stands out due to its specific role in synthesizing ceramides with particular fatty acid chain lengths, making it essential for certain cellular functions and skin health .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLGIBMIAFISC-CQLAPORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420650
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-58-9
Record name Ceramide 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAMIDE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Ceramide 4?

A1: Ceramide 4 is characterized by a very long chain N-acyl ω-hydroxy fatty acid esterified with linoleic acid and 6-hydroxysphingosine as its sphingoid base. []

Q2: Are there any variations in the structure of Ceramide 4 across different species?

A2: Yes, research has shown that mouse epidermal Ceramide 4 exhibits structural differences compared to pig and human ceramides. While the exact composition remains partially uncharacterized, it displays chromatographic mobility similar to hydroxy fatty acids but with different chemical reactivity. []

Q3: Does Ceramide 4 contain sphingosine or phytosphingosine bases?

A3: Research indicates that Ceramide 4, found in both mouse epidermis and cultures, exclusively contains sphingosine bases. This contrasts with pig and human ceramides, which contain both sphingosine and phytosphingosine bases. []

Q4: How is Ceramide 4 synthesized?

A4: Ceramide 4 is synthesized de novo in the viable epidermis. Studies using labeled serine in keratinocyte cultures demonstrate the transfer of labels from glucosylceramides to ceramides during terminal differentiation, indicating a metabolic pathway for Ceramide 4 production. []

Q5: What is the primary function of Ceramide 4 in the skin?

A5: Ceramide 4, along with other ceramides, is a significant component of the stratum corneum's intercellular lipid lamellae. These lamellae form a crucial barrier against water loss, contributing to the skin's overall hydration and barrier function. [, ]

Q6: How does Ceramide 4 contribute to the formation of the epidermal permeability barrier?

A6: Ceramide 4, particularly its ω-hydroxyceramides, are essential components of the covalently bound corneocyte lipid envelope. This envelope is vital in maintaining the epidermal permeability barrier, preventing excessive water loss and protecting against external aggressors. []

Q7: Are there any implications of Ceramide 4 deficiency in skin conditions?

A7: Yes, research has shown that atopic dermatitis is associated with a deficiency of epidermal protein-bound ω-hydroxyceramides, including Ceramide 4. This deficiency contributes to the impaired permeability barrier function observed in this skin condition. [, ]

Q8: Can plant-derived ceramides, including those structurally similar to Ceramide 4, cross the blood-brain barrier?

A8: Recent studies suggest that plant-type ceramides, particularly those with 4, 8-sphingadienine and d18:2 structures, can permeate the blood-brain barrier in both in vivo and in vitro models. This suggests a potential impact of plant-derived ceramides on brain function. []

Q9: What analytical techniques are used to study Ceramide 4?

A9: Various techniques are employed to analyze Ceramide 4. These include thin-layer chromatography (TLC) for separation and identification, often coupled with mass spectrometry (MS) for precise characterization and quantification. [, , ] Metabolic labeling studies using radiolabeled precursors like [14C]-serine provide insights into the biosynthesis and metabolic pathways of Ceramide 4. []

Q10: What are the potential applications of Ceramide 4 in dermatology?

A10: Given its role in maintaining skin barrier function, Ceramide 4 holds promise for developing therapeutic interventions for skin disorders characterized by compromised barrier integrity, such as atopic dermatitis. Further research is needed to explore targeted delivery systems and formulation strategies to enhance its efficacy and bioavailability. [, ]

Q11: Are there any ongoing efforts to develop synthetic Ceramide 4 analogs?

A11: Yes, research is underway to synthesize novel ceramide analogs, including those structurally similar to Ceramide 4. These analogs are being investigated for their potential as Sphingosine Kinase I inhibitors, with possible applications in treating prostate cancer. []

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